molecular formula C21H21N3O3 B11209899 N-(3-methoxybenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

N-(3-methoxybenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

Cat. No.: B11209899
M. Wt: 363.4 g/mol
InChI Key: LTVVBCJYADFLLK-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide is a complex organic compound with a molecular formula of C19H20N2O3. This compound features a pyridazine ring, a phenyl group, and a methoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-1,6-dihydropyridazin-1-yl)propanamide: Lacks the phenyl group, resulting in different chemical properties.

    N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide: Has an additional carbon in the side chain, affecting its reactivity.

Uniqueness

N-[(3-Methoxyphenyl)methyl]-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide

InChI

InChI=1S/C21H21N3O3/c1-27-18-9-5-6-16(14-18)15-22-20(25)12-13-24-21(26)11-10-19(23-24)17-7-3-2-4-8-17/h2-11,14H,12-13,15H2,1H3,(H,22,25)

InChI Key

LTVVBCJYADFLLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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